molecular formula C24H36N6O8 B562709 H-Ala-Ala-Ala-Tyr-Ala-Ala-OH CAS No. 107865-42-9

H-Ala-Ala-Ala-Tyr-Ala-Ala-OH

Cat. No.: B562709
CAS No.: 107865-42-9
M. Wt: 536.586
InChI Key: QMJRMHGWIHXNKG-XFEXQEHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ala-Ala-Ala-Tyr-Ala-Ala-OH is a hexapeptide composed of six amino acids: alanine, alanine, alanine, tyrosine, alanine, and alanine. This peptide sequence is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-Ala-Tyr-Ala-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (alanine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (alanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanine, tyrosine, alanine, alanine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, allowing for high-throughput production of peptides with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

H-Ala-Ala-Ala-Tyr-Ala-Ala-OH: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid derivatives or protecting groups are used in SPPS to achieve specific substitutions.

Major Products Formed

    Oxidation: Dityrosine or other oxidative derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences or chemical functionalities.

Scientific Research Applications

H-Ala-Ala-Ala-Tyr-Ala-Ala-OH: has several scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including drug delivery and peptide-based therapeutics.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Comparison with Similar Compounds

H-Ala-Ala-Ala-Tyr-Ala-Ala-OH: can be compared with other similar peptides, such as:

    H-Ala-Ala-Ala-Tyr-OH: A shorter peptide with similar properties but lacking the additional alanine residues.

    H-Ala-Ala-Tyr-Ala-OH: Another shorter peptide with a different sequence.

    H-Ala-Tyr-Ala-OH: A tripeptide with distinct biological activities.

The uniqueness of This compound lies in its specific sequence, which can influence its biological activity, stability, and interactions with other molecules.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N6O8/c1-11(25)19(32)26-12(2)20(33)27-14(4)22(35)30-18(10-16-6-8-17(31)9-7-16)23(36)28-13(3)21(34)29-15(5)24(37)38/h6-9,11-15,18,31H,10,25H2,1-5H3,(H,26,32)(H,27,33)(H,28,36)(H,29,34)(H,30,35)(H,37,38)/t11-,12-,13-,14-,15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJRMHGWIHXNKG-XFEXQEHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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